

Application Notes and Protocols for Recombinant Sakacin P Production

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Compound of Interest		
Compound Name:	Sakacin P	
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These application notes provide a comprehensive overview and detailed protocols for the cloning of the **sakacin P** gene (sppA) and the subsequent recombinant production and purification of **sakacin P** protein.

Introduction

Sakacin P is a Class IIa bacteriocin produced by Lactobacillus sakei, demonstrating potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes[1]. This makes it a promising candidate for applications in food preservation and as a potential therapeutic agent. Recombinant production of **sakacin P** in a well-characterized host such as Escherichia coli allows for high-yield production and simplified purification, facilitating research and development.

Sakacin P is ribosomally synthesized as a 61-amino acid prepeptide, which includes an 18-amino acid N-terminal leader peptide that is cleaved off during secretion to yield the mature, active 43-amino acid bacteriocin[2]. For recombinant intracellular production in E. coli, it is common to express only the mature peptide sequence. However, co-expression with its cognate immunity protein, SpiA, may be necessary to prevent toxicity to the host. The native **sakacin P** gene cluster includes genes for regulation (sppK, sppR), the bacteriocin prepeptide (sppA), immunity (spiA), and transport (sppT, sppE)[3].



Data Presentation

While specific yields and purification folds can vary significantly between experimental setups, the following tables provide a template for presenting quantitative data from a typical recombinant **sakacin P** production and purification workflow.

Table 1: Recombinant **Sakacin P** Expression Yields in E. coli BL21 (DE3) with pET Expression System

Expression Construct	Induction Temperature (°C)	IPTG Concentration (mM)	Post-Induction Time (hours)	Soluble Protein Yield (mg/L of culture)
pET28a-sppA (mature)	37	1.0	4	e.g., 15
pET28a-sppA (mature)	20	0.5	16	e.g., 25
pET Duet- sppA+spiA	20	0.5	16	e.g., 30

Note: The data presented are illustrative examples. Actual yields will depend on the specific experimental conditions and optimization.

Table 2: Purification Summary for Recombinant Sakacin P



Purification Step	Total Protein (mg)	Total Activity (AU)	Specific Activity (AU/mg)	Yield (%)	Fold Purification
Cell Lysate	e.g., 500	e.g., 5 x 10^6	e.g., 1 x 10^4	100	1
Ni-NTA Affinity Chromatogra phy	e.g., 30	e.g., 4 x 10^6	e.g., 1.33 x 10^5	80	13.3
Ion Exchange Chromatogra phy	e.g., 10	e.g., 3 x 10^6	e.g., 3 x 10^5	60	30

Note: This table serves as a template for data presentation. AU = Arbitrary Units.[4][5][6]

Experimental Protocols Gene Synthesis and Codon Optimization

The coding sequence for the mature 43-amino acid **sakacin P** peptide is synthesized with codons optimized for expression in E. coli. Restriction sites (e.g., Ndel and Xhol) are added to the ends of the gene for cloning into a pET expression vector. A start codon (ATG) is added at the beginning of the sequence, and two stop codons (TAA TAA) are added at the end.

Mature **Sakacin P** Amino Acid Sequence:

KYNGVHCGKHSCTVDWGTAIGNIGNNAAANWATGGNAGWNK

Cloning of the Sakacin P Gene into an Expression Vector

This protocol describes the cloning of the synthetic, codon-optimized mature **sakacin P** gene into the pET28a(+) vector, which will add an N-terminal His6-tag for purification.

Materials:

Synthetic sakacin P gene in a shipping vector



- pET28a(+) expression vector
- Ndel and Xhol restriction enzymes and corresponding buffer
- T4 DNA Ligase and buffer
- Competent E. coli DH5α cells (for cloning)
- LB agar plates with 50 µg/mL kanamycin
- Plasmid purification kit
- DNA gel extraction kit

Protocol:

- Digest both the shipping vector containing the synthetic sakacin P gene and the pET28a(+) vector with Ndel and Xhol restriction enzymes.
- Separate the digestion products on a 1% agarose gel.
- Excise the DNA fragment corresponding to the sakacin P gene and the linearized pET28a(+) vector from the gel and purify them using a gel extraction kit.
- Perform a ligation reaction with the purified sakacin P gene fragment and the linearized pET28a(+) vector using T4 DNA Ligase. A molar insert-to-vector ratio of 3:1 is recommended.
- Transform the ligation mixture into competent E. coli DH5α cells.
- Plate the transformed cells on LB agar plates containing 50 μg/mL kanamycin and incubate overnight at 37°C.
- Select several colonies and perform colony PCR or restriction digestion of purified plasmid DNA to confirm the presence of the insert.
- Sequence the purified plasmid from a positive clone to verify the correct sequence and reading frame.



Recombinant Expression of Sakacin P

Materials:

- Verified pET28a-sakacinP plasmid
- Competent E. coli BL21 (DE3) cells
- LB broth with 50 µg/mL kanamycin
- Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

Protocol:

- Transform the pET28a-sakacinP plasmid into competent E. coli BL21 (DE3) cells.
- Inoculate a single colony into 5 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.
- The next day, inoculate 500 mL of LB broth with kanamycin with the overnight culture to an initial OD600 of 0.05-0.1.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM. For potentially toxic proteins, lower IPTG concentrations (0.1-0.5 mM) and lower induction temperatures can improve the yield of soluble protein.
- For optimal soluble expression, it is often beneficial to reduce the temperature to 16-20°C and continue the induction for 16-20 hours.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- The cell pellet can be stored at -80°C until purification.

Purification of Recombinant Sakacin P

This protocol describes a two-step purification process using immobilized metal affinity chromatography (IMAC) followed by ion-exchange chromatography (IEX).



a) Cell Lysis and IMAC (Ni-NTA) Purification

Materials:

- · Cell pellet from 500 mL culture
- Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0
- Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0
- Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
- Lysozyme, DNase I
- Ni-NTA resin

Protocol:

- Resuspend the cell pellet in 25 mL of Lysis Buffer.
- Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to complete lysis.
- Add DNase I and incubate on ice for 15 minutes.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Equilibrate the Ni-NTA resin with Lysis Buffer.
- Load the clarified supernatant onto the equilibrated Ni-NTA column.
- Wash the column with 10 column volumes of Wash Buffer.
- Elute the His-tagged sakacin P with 5 column volumes of Elution Buffer.
- Collect fractions and analyze by SDS-PAGE.
- b) Ion Exchange Chromatography (Cation Exchange)



Materials:

- · Pooled, desalted fractions from IMAC
- IEX Buffer A (Binding): 20 mM MES, pH 6.0
- IEX Buffer B (Elution): 20 mM MES, 1 M NaCl, pH 6.0
- Cation exchange column (e.g., SP Sepharose)

Protocol:

- Buffer exchange the pooled fractions from the IMAC step into IEX Buffer A using dialysis or a desalting column.
- Equilibrate the cation exchange column with IEX Buffer A.
- Load the buffer-exchanged sample onto the column.
- Wash the column with 5 column volumes of IEX Buffer A.
- Elute the bound sakacin P using a linear gradient of 0-100% IEX Buffer B over 20 column volumes.
- Collect fractions and analyze by SDS-PAGE for purity.
- Pool the fractions containing pure sakacin P.

Sakacin P Activity Assay (Agar Well Diffusion)

Materials:

- Purified recombinant sakacin P
- Listeria monocytogenes (indicator strain)
- BHI (Brain Heart Infusion) agar and broth
- Sterile PBS

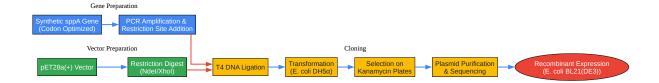


Protocol:

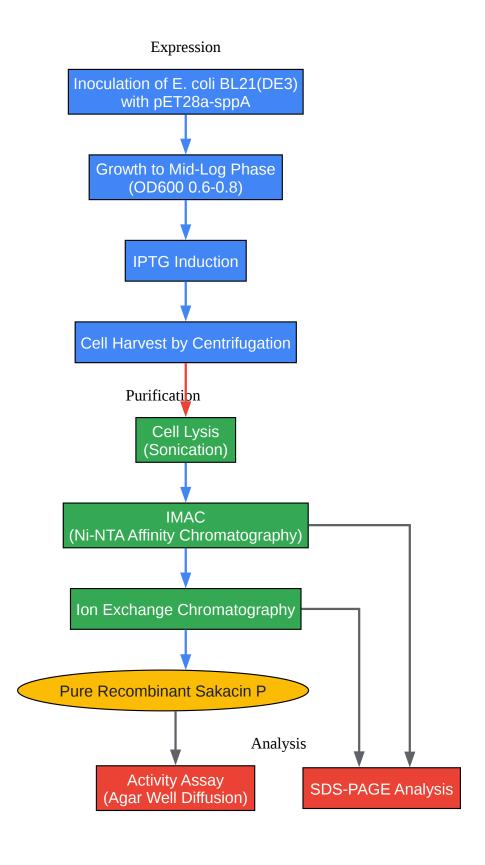
- Grow an overnight culture of L. monocytogenes in BHI broth at 37°C.
- Prepare BHI agar plates.
- Inoculate molten, cooled (45°C) BHI soft agar (0.75% agar) with the overnight culture of L. monocytogenes (1% v/v) and pour it as an overlay on the BHI agar plates.
- Once the overlay has solidified, create wells (6-8 mm in diameter) in the agar.
- Prepare serial dilutions of the purified **sakacin P** in sterile PBS.
- Add a fixed volume (e.g., 50 μL) of each dilution to the wells.
- Incubate the plates at 37°C for 18-24 hours.
- Measure the diameter of the zone of inhibition around each well.
- The activity is typically expressed in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution showing a clear zone of inhibition.

Visualizations









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References

- 1. Cloning and heterologous expression of a bacteriocin sakacin P from Lactobacillus sakei in Escherichia coli PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. chemdoctor.org [chemdoctor.org]
- 6. m.youtube.com [m.youtube.com]
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